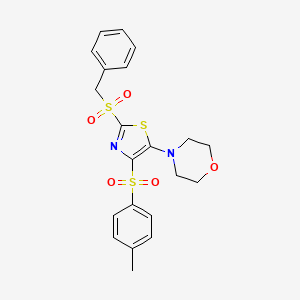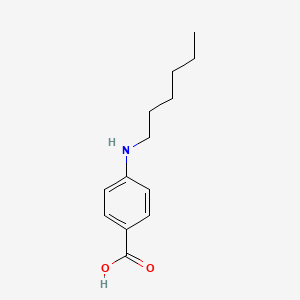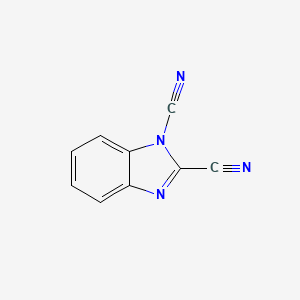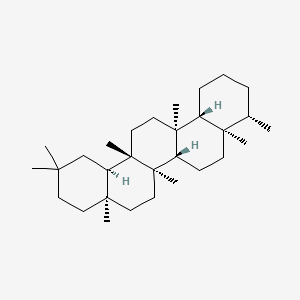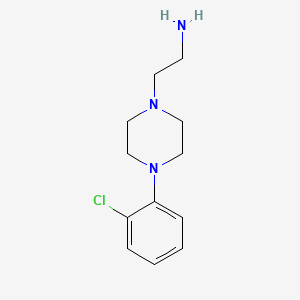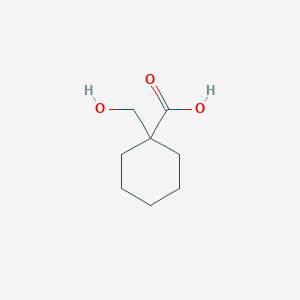
N-(2-oxo-2-phenylethyl)methanesulfonamide
概要
説明
N-(2-oxo-2-phenylethyl)methanesulfonamide, also known as OPEMS, is a sulfonamide derivative that has gained significant attention in scientific research . It has been synthesized for various applications, including biochemistry and medicinal chemistry.
Synthesis Analysis
The synthesis of this compound involves a multicomponent reaction . A solution of N-(2-oxo-2-substituted)methanesulfonamide, an appropriate aldehyde, and cyanoacetamide is refluxed with anhydrous granulated K2CO3 in a mixture of ethanol and RC(OEt)3 .Molecular Structure Analysis
The molecular weight of this compound is 213.26 g/mol . The InChI Key is MLZXNAIRHOPDTJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 178-180°C . It is stored at a temperature of 4°C .科学的研究の応用
Stereoselective Microbial Reduction
The compound N-(2-oxo-2-phenylethyl)methanesulfonamide can be used in stereoselective microbial reductions. A study demonstrated the reduction of a related compound, resulting in the production of a chiral intermediate potentially useful for synthesizing beta-receptor antagonists (Patel et al., 1993).
Vicarious Nucleophilic Substitutions
This compound has been shown to react with carbanions bearing a leaving group, demonstrating the first example of vicarious nucleophilic substitution (VNS) at a benzene ring activated by sulfur-based electron-withdrawing groups. This opens possibilities for exploring the VNS reaction scope (Lemek et al., 2008).
Generation of Aminoxyl Radicals
This compound derivatives can be used in the synthesis of aminoxyl radicals. These radicals were generated and studied using electron paramagnetic resonance (EPR), providing insights into interactions involving the –SO2– group (Burian et al., 2006).
NMR Chemical Shifts and Vibrational Transitions Studies
This compound has been studied for its molecular conformation, NMR chemical shifts, and vibrational transitions, providing detailed insights into its chemical structure and behavior (Karabacak et al., 2010).
Synthesis of Phenylmethanesulfonamide Derivatives
A new synthetic approach to phenylmethanesulfonamide derivatives has been developed, demonstrating the high reactivity of these compounds and potential applications in various chemical transformations (Aizina et al., 2012).
Antitumor Activity
This compound derivatives have been synthesized and evaluated for their antitumor activity, indicating potential applications in cancer treatment (Chilin et al., 2009).
作用機序
Target of Action
Biochemical Pathways
Result of Action
特性
IUPAC Name |
N-phenacylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-14(12,13)10-7-9(11)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZXNAIRHOPDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
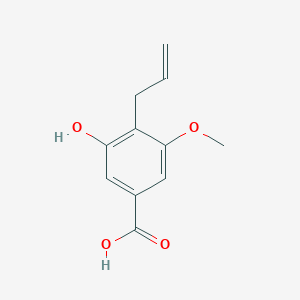
![2-Phenyl-2-[(propan-2-yl)amino]acetic acid](/img/structure/B3271932.png)
![2,3,4,5,6-pentafluoro-N-({1-[(pentafluorophenyl)carbonyl]piperidin-4-yl}methyl)benzamide](/img/structure/B3271937.png)
